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Compound of Interest

Compound Name:
4-Chloro-5-fluoro-6-

methylpyrimidine

Cat. No.: B1591844 Get Quote

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous

therapeutic agents and biologically active molecules. Its prevalence stems from its ability to

engage in hydrogen bonding and other non-covalent interactions, mimicking the purine and

pyrimidine bases of nucleic acids. The strategic introduction of halogen atoms, particularly

fluorine and chlorine, onto this privileged scaffold dramatically enhances its utility. Fluorine can

improve metabolic stability, binding affinity, and lipophilicity, while chlorine often serves as a

versatile synthetic handle for introducing further molecular complexity.

This guide provides a comprehensive technical overview of 4-Chloro-5-fluoro-6-
methylpyrimidine, a heterocyclic compound that embodies this principle of strategic

halogenation. We will delve into its structural characteristics, synthesis, reactivity, and

spectroscopic signature, offering field-proven insights for researchers, scientists, and drug

development professionals aiming to leverage this potent building block in their synthetic

endeavors.

Core Molecular Profile and Physicochemical
Properties
4-Chloro-5-fluoro-6-methylpyrimidine is a substituted pyrimidine ring, a six-membered

aromatic heterocycle containing two nitrogen atoms. Its structure is characterized by a chlorine

atom at position 4, a fluorine atom at position 5, and a methyl group at position 6.
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The IUPAC name for this compound is 4-chloro-5-fluoro-6-methylpyrimidine.[1] It is

registered under CAS Number 898044-55-8.[1] The strategic placement of the chloro and

fluoro groups creates a unique electronic environment that dictates its reactivity and potential

applications. The chlorine atom, in particular, serves as an excellent leaving group for

nucleophilic aromatic substitution reactions, making it a pivotal intermediate for building more

complex molecular architectures.

Caption: 2D Structure of 4-Chloro-5-fluoro-6-methylpyrimidine.

Table 1: Physicochemical Properties of 4-Chloro-5-fluoro-6-methylpyrimidine

Property Value Source

Molecular Formula C₅H₄ClFN₂ [1]

Molecular Weight 146.55 g/mol [1]

Monoisotopic Mass 146.0047040 Da [1]

IUPAC Name
4-chloro-5-fluoro-6-

methylpyrimidine
[1]

CAS Number 898044-55-8 [1]

SMILES CC1=C(C(=NC=N1)Cl)F [1]

| InChIKey | GHMKXPYBLNJQIK-UHFFFAOYSA-N |[1] |

Synthesis and Reactivity Profile
Synthetic Protocol: Chlorination of a Pyrimidinone
Precursor
While specific literature detailing the synthesis of 4-Chloro-5-fluoro-6-methylpyrimidine is not

widely published, a robust and industrially relevant synthetic route can be extrapolated from the

well-documented synthesis of its close analog, 4-chloro-6-ethyl-5-fluoropyrimidine.[2][3] The

core of this transformation is the conversion of a hydroxypyrimidine (in its tautomeric

pyrimidinone form) to the corresponding chloropyrimidine using a potent chlorinating agent like

phosphorus oxychloride (POCl₃).
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The choice of POCl₃ is critical; it is highly effective for converting electron-rich heterocyclic

hydroxyl groups into chlorides. The reaction mechanism involves the initial phosphorylation of

the pyrimidinone oxygen, transforming the hydroxyl group into an excellent leaving group,

which is subsequently displaced by a chloride ion. The addition of a tertiary amine base, such

as triethylamine, is often used to neutralize the HCl generated during the reaction, driving the

equilibrium towards the product.[2]

Experimental Protocol (Proposed):

Reaction Setup: To a solution of 5-fluoro-6-methylpyrimidin-4(3H)-one (1.0 eq) in an

appropriate solvent such as dichloromethane, add N,N-dimethylformamide (catalytic amount)

and triethylamine (1.05 eq).

Chlorination: Cool the mixture in an ice bath (0-5 °C). Slowly add phosphorus oxychloride

(POCl₃, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

then heat to reflux for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.

Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it

over crushed ice. Neutralize with a saturated sodium bicarbonate solution.

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers,

wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced

pressure to yield the crude product.

Purification: The resulting 4-Chloro-5-fluoro-6-methylpyrimidine can be purified by column

chromatography or vacuum distillation.

Start: 5-fluoro-6-methyl-
pyrimidin-4(3H)-one

Dissolve in
DCM + Et3N Cool to 0-5 °C Add POCl3

dropwise
Reflux for
3-5 hours

Quench with
ice/water

Extract with
DCM

Dry, Concentrate
& Purify

Product: 4-Chloro-5-fluoro-
6-methylpyrimidine

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Chloro-5-fluoro-6-methylpyrimidine.
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Reactivity Profile: A Hub for Nucleophilic Aromatic
Substitution
The reactivity of 4-Chloro-5-fluoro-6-methylpyrimidine is dominated by the lability of the C4-

chlorine bond. The pyrimidine ring is inherently electron-deficient due to the presence of the

two electronegative nitrogen atoms. This electron deficiency is further amplified by the inductive

effect of the fluorine atom at C5. Consequently, the carbon atom at the C4 position is highly

electrophilic and susceptible to attack by a wide range of nucleophiles.

This makes the molecule an ideal substrate for Nucleophilic Aromatic Substitution (SₙAr)

reactions, a cornerstone of modern synthetic chemistry for creating C-N, C-O, and C-S bonds.

Amines, alcohols, thiols, and other nucleophiles can readily displace the chloride, providing a

modular and efficient route to a diverse library of substituted pyrimidines. This reactivity is

fundamental to its application as a building block in drug discovery.[4]
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Caption: Key reactivity pathways via Nucleophilic Aromatic Substitution (SₙAr).

Structural Elucidation via Spectroscopy
Characterization of 4-Chloro-5-fluoro-6-methylpyrimidine relies on a combination of standard

spectroscopic techniques. While publicly available, fully assigned spectra are limited, the

expected spectral data can be reliably predicted based on its structure and data from

analogous compounds.[5]

Table 2: Predicted Spectroscopic Data
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Technique Expected Features

¹H NMR

- A singlet for the C2-H proton (δ ~8.5-9.0
ppm).- A singlet for the C6-CH₃ protons (δ
~2.5 ppm).

¹³C NMR

- Signals for the five distinct carbon atoms. The

C-Cl and C-F carbons will show characteristic

shifts and couplings (¹JCF, ²JCF, etc.).

¹⁹F NMR
- A singlet corresponding to the fluorine atom at

C5.

Mass Spec (MS)

- A molecular ion peak (M⁺) cluster

corresponding to the isotopes of chlorine (³⁵Cl

and ³⁷Cl in an ~3:1 ratio) at m/z 146 and 148.

| IR Spectroscopy | - C=N stretching vibrations (~1550-1650 cm⁻¹).- C-F stretching vibration

(~1000-1100 cm⁻¹).- C-Cl stretching vibration (~700-800 cm⁻¹). |

Applications in Research and Drug Development
Halogenated pyrimidines are classified as "privileged scaffolds" in medicinal chemistry. The

ethyl analog, 4-chloro-6-ethyl-5-fluoropyrimidine, is a well-established key intermediate in the

synthesis of the broad-spectrum antifungal agent Voriconazole.[4][6] This underscores the

immense potential of 4-Chloro-5-fluoro-6-methylpyrimidine as a foundational building block

for creating novel bioactive compounds.

Key Advantages in Drug Discovery:

Versatile Intermediate: The reactive C4-Cl bond allows for the straightforward introduction of

various functional groups, enabling the rapid generation of compound libraries for screening.

[7]

Metabolic Stability: The C-F bond is exceptionally strong, and its presence can block sites of

metabolism, thereby increasing the half-life of a drug candidate.
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Modulation of Physicochemical Properties: The fluorine and chlorine atoms influence the

molecule's electronics, lipophilicity (logP), and pKa, allowing for fine-tuning of a compound's

ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Scaffold for Bioisosteric Replacement: The pyrimidine core can act as a bioisostere for other

aromatic or heterocyclic systems, a common strategy in lead optimization.

Core Building Block

Synthetic Diversification (SₙAr)

Target Applications

4-Chloro-5-fluoro-
6-methylpyrimidine

Linker AttachmentPharmacophore
Introduction Solubilizing Groups

Antifungals Kinase Inhibitors Antivirals Other APIs

Click to download full resolution via product page

Caption: Role as a versatile building block in drug discovery pipelines.

Safety and Handling
As a reactive chemical intermediate, 4-Chloro-5-fluoro-6-methylpyrimidine must be handled

with appropriate precautions in a laboratory setting.

GHS Hazard Classification: The compound is classified with several hazards.[1]

H227: Combustible liquid.

H302: Harmful if swallowed.
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H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling Recommendations:

Work in a well-ventilated chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.

Keep away from open flames, hot surfaces, and sources of ignition.[8]

Store in a tightly sealed container in a cool, dry place.

Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, follow

standard first-aid procedures and seek medical attention.[9]

Conclusion
4-Chloro-5-fluoro-6-methylpyrimidine is more than just a chemical compound; it is a

strategic tool for molecular innovation. Its structure is a carefully orchestrated arrangement of a

biologically relevant pyrimidine core and synthetically enabling halogen atoms. The

combination of a stable C-F bond and a reactive C-Cl bond provides researchers with a

powerful platform for constructing novel molecules with tailored properties. Understanding its

synthesis, reactivity, and spectroscopic characteristics is essential for any scientist aiming to

unlock its full potential in the fields of medicinal chemistry, agrochemicals, and materials

science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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